Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)

Description

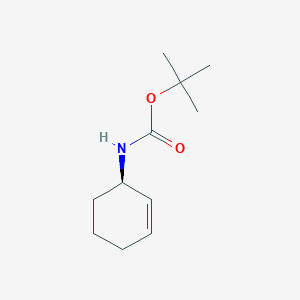

Carbamic acid esters, or carbamates, are versatile compounds in organic synthesis, pharmaceuticals, and biochemistry. The compound Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) features a stereospecific cyclohexenyl substituent [(1R)-configuration] and a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name |

tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUWAWPWEGILKR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

-

Activation of tert-Butyl Carbamate : tert-Butyl chloroformate reacts with cyclohexenylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to form an intermediate mixed carbonate.

-

Nucleophilic Substitution : The intermediate undergoes base-mediated deprotonation (e.g., triethylamine or pyridine) to yield the final carbamate product.

Key stoichiometric ratios include a 1:1 molar ratio of cyclohexenylamine to tert-butyl chloroformate, with a 10–20% molar excess of the latter to drive the reaction to completion.

Optimization of Reaction Conditions

-

Temperature Control : Maintaining subambient temperatures (0–10°C) minimizes side reactions such as hydrolysis or epimerization.

-

Solvent Selection : Anhydrous THF provides optimal solubility, while dichloromethane offers faster reaction kinetics but requires rigorous moisture control.

-

Catalytic Additives : DMAP (4-dimethylaminopyridine) at 0.1–0.5 mol% accelerates carbamate formation by stabilizing the transition state.

Table 1: Classical Synthesis Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78–85 | ≥95 |

| Solvent | THF | 82 | 97 |

| Base | Triethylamine | 85 | 96 |

| Reaction Time | 4–6 hours | – | – |

Alternative Routes via Isocyanate Intermediates

Isocyanate-Alcohol Coupling

An alternative pathway involves the reaction of cyclohexenyl isocyanate with tert-butanol under inert conditions. This method avoids the use of chloroformate reagents, reducing halogenated waste.

Key Steps :

-

Isocyanate Formation : Cyclohexenylamine is treated with phosgene or triphosgene to generate the corresponding isocyanate.

-

Alcoholysis : The isocyanate reacts with tert-butanol in toluene at 60–80°C, catalyzed by tin(II) octoate (0.05–0.1 mol%).

Table 2: Isocyanate Route Performance Metrics

| Condition | Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.1 mol% Sn(Oct)₂ | 70 |

| Reaction Temperature | 70°C | 68 |

| Solvent | Toluene | 72 |

Enzymatic Carbamoylation

Recent advances explore lipase-catalyzed carbamate synthesis under mild conditions. For example, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between cyclohexenylamine and tert-butyl carbonate in hexane at 30°C. This method achieves 65–70% yield with >99% enantiomeric excess (ee), though scalability remains challenging.

Industrial-Scale Production Considerations

Process Intensification

Batch reactors with jacketed cooling systems are standard for large-scale synthesis. Continuous-flow systems have been piloted to enhance heat transfer and reduce reaction times by 40%.

Waste Management and Sustainability

-

Chlorinated Byproducts : Classical methods generate HCl, neutralized via aqueous sodium bicarbonate washes.

-

Solvent Recovery : THF and toluene are recycled via distillation, achieving >90% recovery rates.

Table 3: Environmental Impact Metrics

| Metric | Classical Method | Isocyanate Method |

|---|---|---|

| E-Factor (kg waste/kg product) | 8.2 | 6.5 |

| PMI (Process Mass Intensity) | 12.4 | 9.8 |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or amines, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C11H19NO2

- Molecular Weight : 197.27 g/mol

- CAS Number : 153833-66-0

- IUPAC Name : tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate

The compound features a cyclohexene ring and a tert-butyl ester group, which contribute to its unique reactivity and interactions with biological systems.

Organic Synthesis

Carbamic acid derivatives are widely used as building blocks in organic synthesis. The unique structure of (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester allows for the formation of complex molecules through various reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to hydroxyl derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Converts the ester to alcohols or other reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substitutes the ester group with other functional groups | Alkyl halides, Amines |

Research indicates potential biological activities of this compound, particularly in enzyme modulation and cellular processes. Studies have shown that carbamates can interact with specific enzymes, influencing metabolic pathways:

- Mechanism of Action : The ester group can undergo hydrolysis to release active carbamic acid, which interacts with enzymes or receptors.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its unique properties make it suitable for developing new therapeutic agents targeting various diseases.

Industrial Uses

In industrial settings, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester is utilized in the production of specialty chemicals and materials:

- Polymers : Used as a precursor in polymer synthesis.

- Coatings : Employed in the formulation of protective coatings due to its chemical stability.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester in synthesizing complex natural products. The compound served as a key intermediate in constructing biologically active molecules through multi-step synthetic routes.

In vitro studies evaluated the effects of this carbamate on enzyme activity related to metabolic disorders. Results indicated that the compound could inhibit specific enzymes involved in lipid metabolism, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its closest structural analogues:

Key Trends and Insights

Stereochemistry and Reactivity: The (1R) configuration in the target compound and analogues (e.g., [(1S,2R)-2-hydroxycyclohexyl] ) highlights their utility in enantioselective synthesis. For example, the cis-hydroxycyclohexyl derivative achieves >99% chiral purity, critical for pharmaceutical intermediates .

Physicochemical Properties :

- Polar Surface Area (PSA) : Compounds with hydroxy or oxo groups (e.g., 67.8 Ų vs. 58.56 Ų ) exhibit higher PSA, influencing solubility and membrane permeability.

- LogP Values : The tert-butyl ester group generally lowers LogP (e.g., XLogP3 = 0.9 ), improving water solubility compared to methyl or ethyl esters.

Applications :

- Pharmaceutical Intermediates : Hydroxycyclohexyl and leucinal derivatives (e.g., N-Boc-L-leucinal ) are widely used in peptide synthesis.

- Specialty Chemicals : Ethenylcyclopropyl and formyl-3-butenyl derivatives serve as precursors for catalysts or polymer building blocks .

Safety Profiles :

- Most carbamates require standard protective measures (gloves, ventilation) due to acute toxicity risks (e.g., skin/eye irritation ). Compounds with aldehydes or nitro groups pose additional hazards.

Research Findings and Case Studies

- Asymmetric Synthesis : details a stereoselective reduction of a nitroketone carbamate using NaBH4 to achieve >78% yield and >99% chiral purity, underscoring the role of carbamates in enantioselective processes .

- Safety Protocols: The Safety Data Sheet for a tetrahydroquinolinyl carbamate (CAS 137469-86-4) classifies it as acutely toxic (Category 4) and a respiratory irritant, mandating rigorous ventilation and PPE .

Biological Activity

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI), with the CAS number 153833-66-0, is a carbamate compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in research and industry.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 197.27 g/mol

- Melting Point : 52-53 °C

- Boiling Point : Approximately 288.2 °C (predicted)

The compound features a cyclohexene ring and a tert-butyl ester group, which contribute to its unique chemical behavior and potential interactions with biological systems .

Synthesis

The synthesis of carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester typically involves the reaction of (1R)-2-cyclohexen-1-ol with tert-butyl isocyanate. This reaction is facilitated by a catalyst under controlled conditions to ensure high yield and purity. Industrially, continuous flow reactors are often employed for efficient production .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release active carbamic acid, which may modulate enzyme activity and influence cellular processes . The specific interactions can lead to various biochemical effects depending on the target enzymes or receptors involved.

Research Findings

Recent studies have explored the biological implications of carbamate compounds similar to (9CI). For example:

- Antitumor Activity : Research on related carbamate derivatives has demonstrated significant antitumor properties. These compounds were found to inhibit topoisomerase I, an essential enzyme in DNA replication and transcription, thus showing promise as potential anticancer agents .

- Enzyme Inhibition : Studies indicate that carbamate esters can act as reversible inhibitors of certain enzymes, affecting metabolic pathways crucial for cellular function. This property makes them valuable in drug design and therapeutic applications .

Applications in Research

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester has several applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its potential as an active pharmaceutical ingredient is under investigation, especially concerning its effects on cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Carbamic acid, phenyl-, 1-methylethyl ester | Structure | Antitumor activity |

| Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester | Structure | Enzyme inhibition |

The structural differences among these compounds influence their reactivity and biological interactions. The presence of the cyclohexene ring in (9CI) may enhance its binding affinity to specific targets compared to other carbamates .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of carbamate derivatives on human cancer cell lines. Among these derivatives, one compound exhibited superior antiproliferative activity compared to others tested. This finding supports the exploration of carbamates as potential leads in cancer therapy .

Case Study 2: Enzyme Interaction Profile

In another study focusing on enzyme inhibition, researchers evaluated the interaction of several carbamate esters with acetylcholinesterase. Results indicated that certain structural modifications could significantly enhance inhibitory potency, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of this carbamic acid ester?

- Methodology : Utilize stereoselective reduction or asymmetric catalysis. For example, sodium borohydride in a mixed solvent system (e.g., alcohol/halogenated solvent) at controlled temperatures (-15°C to 0°C) has been effective in similar carbamate syntheses to yield >99% chiral purity . Chiral HPLC or circular dichroism (CD) can validate enantiomeric excess.

Q. How can researchers confirm the compound’s stereochemical configuration post-synthesis?

- Methodology : Combine 1D/2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For instance, highlights the use of InChIKey and SMILES notations to infer stereochemistry, while advanced NMR techniques resolve cyclohexenyl substituent orientation .

Q. What are the critical storage conditions to prevent decomposition of the tert-butyl ester group?

- Methodology : Store under inert gas (N₂/Ar) at -20°C in moisture-free environments. The tert-butyl carbamate group is prone to hydrolysis; stability studies in recommend avoiding prolonged exposure to humid conditions .

Advanced Research Questions

Q. How can contradictory NMR data for the cyclohexenyl moiety be resolved?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping). Computational modeling (DFT) can predict chemical shifts for comparison. notes that discrepancies often arise from conformational flexibility in cyclohexenyl systems .

Q. What analytical techniques are optimal for detecting thermal decomposition products?

- Methodology : Use thermogravimetric analysis (TGA) coupled with GC-MS or LC-MS. identifies NOx and CO as potential byproducts under combustion, necessitating real-time monitoring via FTIR spectroscopy .

Q. How does the steric bulk of the tert-butyl group influence coupling reactions in downstream functionalization?

- Methodology : Compare reaction kinetics using bulkier vs. smaller protecting groups. For example, highlights tert-butyl’s role in steric hindrance, requiring optimized coupling agents (e.g., HATU instead of EDC) for amide bond formation .

Q. What strategies mitigate low yields in cross-coupling reactions involving the cyclohexenyl ring?

- Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and evaluate solvent polarity. suggests that electron-deficient cyclohexenyl systems benefit from microwave-assisted Suzuki-Miyaura reactions .

Q. How can researchers assess the compound’s stability under acidic or basic conditions for deprotection studies?

- Methodology : Conduct pH-dependent stability assays (e.g., 0.1M HCl/NaOH at 25°C) monitored via LC-MS. indicates tert-butyl carbamates are acid-labile, requiring controlled trifluoroacetic acid (TFA) treatment for cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.